3,4-Dipropoxybenzoic acid is an aromatic carboxylic acid characterized by the presence of two propoxy groups attached to the benzene ring at positions 3 and 4. Its molecular formula is , and it has a molar mass of approximately 238.28 g/mol. The compound appears as a white to off-white solid and is soluble in organic solvents, making it suitable for various chemical applications.
Proteomics research: 3,4-dipropoxybenzoic acid has been used in studies on protein interactions. One supplier lists it as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, including their functions, interactions, and modifications.
Material science: Research has explored the use of 3,4-dipropoxybenzoic acid in the development of new materials. For instance, some studies have investigated its potential use in liquid crystals [scientific literature on 3,4-dipropoxybenzoic acid in liquid crystals can be found here]. Liquid crystals are a state of matter that combines properties of both liquids and solids. They are used in various technological applications, including displays and optical filters.
These reactions enable its use in synthesizing derivatives with varied functional properties.
Research indicates that 3,4-dipropoxybenzoic acid exhibits biological activities such as:
Further investigation into its pharmacological properties could yield insights into its therapeutic potential.
The synthesis of 3,4-dipropoxybenzoic acid can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound for research and industrial applications.
3,4-Dipropoxybenzoic acid finds applications across various fields:
Its unique structure allows for diverse applications depending on the functional groups present.
Interaction studies involving 3,4-dipropoxybenzoic acid focus on its reactivity with other compounds. Key areas include:
Understanding these interactions is crucial for optimizing its use in formulations and applications.
Several compounds share structural similarities with 3,4-dipropoxybenzoic acid. Here are some notable examples:
The unique positioning of the propoxy groups on the benzene ring distinguishes 3,4-dipropoxybenzoic acid from its analogs. This configuration may influence its solubility, reactivity, and biological activity differently compared to similar compounds.
The carboxylic acid functional group in 3,4-dipropoxybenzoic acid drives its propensity to form cyclic hydrogen-bonded dimers via O–H⋯O interactions, a hallmark of benzoic acid derivatives. In crystalline phases, these dimers typically adopt a centrosymmetric arrangement, with the acidic proton delocalized between two oxygen atoms. Studies of 4-(n-hexyloxy)benzoic acid co-crystals reveal that O–H⋯N hydrogen bonds with pyridine derivatives yield linear 2:1 acid-base aggregates [2], underscoring the versatility of the carboxylic acid group in directing supramolecular assembly. For 3,4-dipropoxybenzoic acid, the steric bulk of the proximal propoxy groups may perturb dimer geometry compared to less-substituted analogues.
Crystallographic data from 2-hydroxy-3,5-diisopropylbenzoic acid demonstrate that steric crowding can lead to asymmetric hydrogen bonding, with one intramolecular O–H⋯O interaction and another intermolecular bond [1]. By analogy, the 3,4-dipropoxy substitution pattern likely introduces similar asymmetries in dimer formation, though the absence of ortho-hydroxy groups shifts the dominant interactions to intermolecular O–H⋯O bonds.
Table 1: Comparative Hydrogen Bond Parameters in Alkoxybenzoic Acid Derivatives
Compound | D–H⋯A | H⋯A (Å) | D⋯A (Å) | ∠D–H⋯A (°) | Source |
---|---|---|---|---|---|
4-(n-Hexyloxy)benzoic acid | O–H⋯N (pyridine) | 1.82 | 2.66 | 168 | [2] |
2-Hydroxy-3,5-diisopropylbenzoic acid | O–H⋯O (intramolecular) | 1.92 | 2.65 | 145 | [1] |
The electron-donating nature of alkoxy groups significantly modulates the electronic environment of the aromatic ring and carboxylic acid moiety. Para-substituted alkoxybenzoic acids exhibit reduced acidity compared to unsubstituted benzoic acid due to resonance stabilization of the deprotonated form. In 3,4-dipropoxybenzoic acid, the meta-propoxy group primarily exerts an inductive electron-donating effect, while the para-propoxy group enables resonance delocalization into the ring. This dual electronic perturbation creates a unique electronic landscape that influences proton dissociation equilibria and intermolecular interactions.
Comparative studies of 4-alkoxybenzoic acids demonstrate a linear correlation between alkoxy chain length and pKa values [2], with longer chains enhancing electron donation through increased polarizability. For 3,4-dipropoxybenzoic acid, the synergistic electronic effects of two propoxy groups likely result in a pKa higher than that of 4-propoxybenzoic acid, though precise quantification requires experimental validation.
The spatial arrangement of the propoxy chains in 3,4-dipropoxybenzoic acid introduces significant steric considerations. X-ray structures of 4-(n-pentyloxy)benzoic acid reveal that alkyl chains adopt gauche conformations to minimize steric clashes with adjacent molecules [2]. In the 3,4-disubstituted analogue, the proximity of the two propoxy groups imposes stricter conformational constraints:
Crystallographic studies of bacteriophage coat proteins demonstrate how hydrophobic patches and solvation effects mediate macromolecular assembly [3]. By extension, the propoxy chains in 3,4-dipropoxybenzoic acid may participate in interdigitated hydrophobic interactions that stabilize crystal lattices, particularly in nonpolar solvents.
The structural plasticity of 3,4-dipropoxybenzoic acid manifests strongly in solvent-dependent phenomena. Polar aprotic solvents like dimethyl sulfoxide (DMSO) disrupt hydrogen-bonded dimers by competitively solvating the carboxylic acid group, leading to monomeric species in solution. Conversely, nonpolar solvents such as toluene promote dimerization and subsequent crystallization.
In mixed solvent systems containing 2-methyl-2,4-pentanediol (MPD), hydrophobic solvation of alkyl chains becomes significant. Studies of the bacteriophage PRD1 coat protein P3 illustrate how MPD molecules organize around hydrophobic surface patches to facilitate crystallization [3]. For 3,4-dipropoxybenzoic acid, MPD or similar amphiphilic solvents may stabilize specific conformations by solvating propoxy chains while allowing carboxylic acid dimerization.
Table 2: Solvent Effects on Supramolecular Assembly
Solvent | Polarity (ET(30)) | Dominant Species | Intermolecular Interactions |
---|---|---|---|
Water | 63.1 | Deprotonated monomer | Ion-dipole, H-bonding |
Methanol | 55.5 | Dynamic dimer-monomer equilibrium | O–H⋯O, solvent H-bonding |
Toluene | 33.9 | Crystalline dimer | van der Waals, π–π stacking |